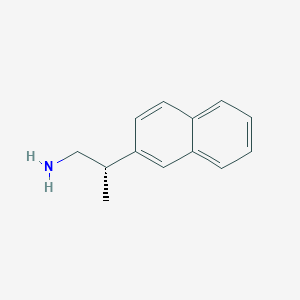
(2S)-2-Naphthalen-2-ylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Naphthalen-2-ylpropan-1-amine, also known as 2-Naphthylpropylamine (2-NPA), is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of monoamine oxidase (MAO) inhibitors, which are commonly used in the treatment of depression, anxiety, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of (2S)-2-Naphthalen-2-ylpropan-1-amine is primarily due to its ability to inhibit monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (2S)-2-Naphthalen-2-ylpropan-1-amine can increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Naphthalen-2-ylpropan-1-amine are primarily due to its ability to inhibit monoamine oxidase (MAO). By increasing the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain, (2S)-2-Naphthalen-2-ylpropan-1-amine can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (2S)-2-Naphthalen-2-ylpropan-1-amine is its ability to inhibit monoamine oxidase (MAO), which makes it a valuable tool in the study of neurotransmitter metabolism and the treatment of various neurological disorders. However, (2S)-2-Naphthalen-2-ylpropan-1-amine also has some limitations for lab experiments, such as its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for the study of (2S)-2-Naphthalen-2-ylpropan-1-amine. One area of research could be the development of new and more effective MAO inhibitors based on the structure of (2S)-2-Naphthalen-2-ylpropan-1-amine. Another area of research could be the study of the biochemical and physiological effects of (2S)-2-Naphthalen-2-ylpropan-1-amine on different neurotransmitter systems and the potential therapeutic applications of these effects. Additionally, further research could be conducted on the potential toxicity and safety of (2S)-2-Naphthalen-2-ylpropan-1-amine, as well as its potential use in combination with other drugs for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of (2S)-2-Naphthalen-2-ylpropan-1-amine involves a multi-step process that starts with the reaction of 2-naphthol with 2-bromo-1-phenylethanone to form 2-(2-bromo-1-phenylethyl)naphthalene. This intermediate is then reduced with lithium aluminum hydride to produce (2S)-2-Naphthalen-2-ylpropan-1-ol, which is subsequently converted to the final product by reaction with ammonium chloride and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
(2S)-2-Naphthalen-2-ylpropan-1-amine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as a monoamine oxidase (MAO) inhibitor. MAO is an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, (2S)-2-Naphthalen-2-ylpropan-1-amine can increase the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression, anxiety, and Parkinson's disease.
Propiedades
IUPAC Name |
(2S)-2-naphthalen-2-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-10(9-14)12-7-6-11-4-2-3-5-13(11)8-12/h2-8,10H,9,14H2,1H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBZVFBYLIGGNTN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Naphthalen-2-ylpropan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

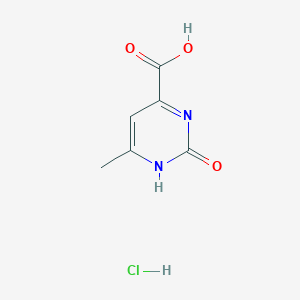
![N-[2-[(1-Methoxy-4-methylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2531173.png)
![4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperidine](/img/structure/B2531174.png)
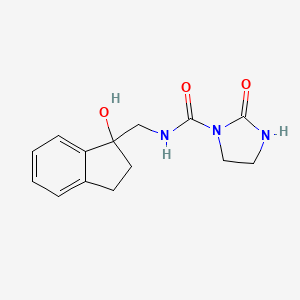
![5-[(4-Bromopyrazol-1-yl)methyl]-3-methyl-1,2-oxazole](/img/structure/B2531176.png)
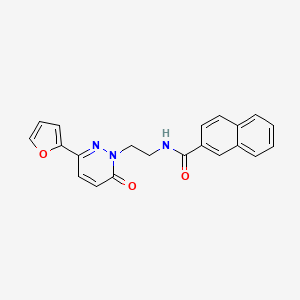
![N,N-dimethyl-4-[(E)-2-(5-phenyl-1,3-benzoxazol-2-yl)ethenyl]aniline](/img/structure/B2531178.png)
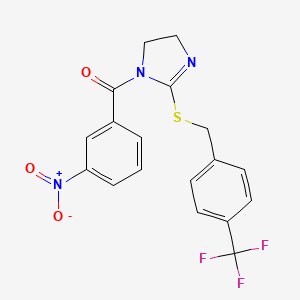
![N-phenethyl-N-(pyridin-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2531182.png)
![6-chloro-1-isopropyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2531183.png)
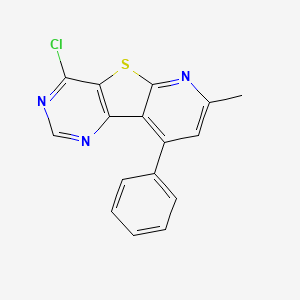
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2531189.png)
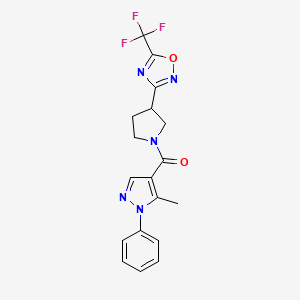
![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)